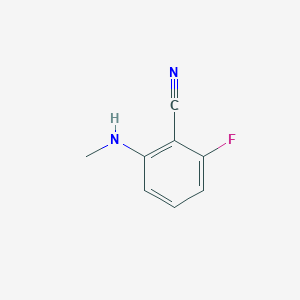

2-Fluoro-6-(methylamino)benzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Chemical Science

Benzonitrile derivatives represent a significant class of organic compounds characterized by a nitrile group (-C≡N) attached to a benzene (B151609) ring. pku.edu.cn This structural motif makes them versatile precursors and intermediates in a wide array of chemical syntheses. orientjchem.org The nitrile group is highly reactive and can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to yield amines. ontosight.ai In many applications, the nitrile functions as a bioisostere for a ketone, engaging in non-specific polar interactions. nih.gov

Substituted benzonitriles are foundational in the development of pharmaceuticals and agrochemicals. ontosight.ai For instance, several have been developed as selective inhibitors of the aromatase enzyme for treating estrogen-dependent diseases. nih.gov Their utility also extends to materials science, where they can be used to modify polymer properties or enhance the performance of coatings. chemimpex.com The electronic properties of the benzonitrile core can be finely tuned by the addition of various substituents to the aromatic ring, influencing the compound's reactivity and potential applications. pku.edu.cnacs.org The polarization of the aromatic π-system by the nitrile group can optimize π–π interactions and make the aromatic ring less susceptible to oxidative metabolism, a valuable property in drug design. nih.gov

Significance of Fluorine and Methylamino Substituents in Aromatic Systems

The introduction of specific substituents onto an aromatic ring, such as fluorine and a methylamino group, can profoundly alter the molecule's physicochemical and biological properties.

The fluorine atom is the most electronegative element, and its incorporation into organic molecules is a common strategy in medicinal chemistry. tandfonline.com Replacing a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond can significantly increase the metabolic stability of a compound by blocking sites prone to metabolic oxidation. tandfonline.comstackexchange.com This substitution can also enhance binding affinity to target proteins, improve membrane permeability, and alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comresearchgate.netnih.gov These modifications can lead to improved pharmacological properties for drug candidates. researchgate.net Fluorinated compounds now constitute approximately a quarter of all commercially available drugs. nih.gov

The methylamino group (-NHCH₃) is an electron-donating substituent that can influence a molecule's properties in different ways. quora.com As an amino group, it imparts basic character due to the lone pair of electrons on the nitrogen atom, allowing it to act as a Lewis base and form salts with acids. ncert.nic.in The methylamino group can also participate in hydrogen bonding, which can affect a compound's solubility and its interactions with biological targets. cymitquimica.com The presence of this group can increase the electron density of the aromatic ring, affecting its reactivity in chemical reactions. quora.com

Table 1: Influence of Fluorine and Methylamino Substituents on Aromatic Compounds

| Substituent | Key Physicochemical Effects | Impact in Academic Research |

|---|---|---|

| Fluorine (-F) | High electronegativity; Increases metabolic stability; Modulates pKa; Enhances binding affinity. tandfonline.comnih.gov | Widely used in medicinal chemistry to improve drug properties like bioavailability and potency. tandfonline.com |

| Methylamino (-NHCH₃) | Electron-donating; Imparts basicity; Participates in hydrogen bonding. quora.comncert.nic.incymitquimica.com | Used to modulate solubility, electronic properties, and receptor interactions of organic molecules. cymitquimica.com |

Research Context of 2-Fluoro-6-(methylamino)benzonitrile within Substituted Benzonitriles

This compound is an organic compound that incorporates the benzonitrile core with both a fluorine atom and a methylamino group attached to the aromatic ring. cymitquimica.com This specific arrangement of functional groups makes it a compound of interest primarily as an intermediate or building block in organic synthesis. cymitquimica.com Its unique structural features and functional groups suggest potential applications in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

The presence of the three key functional groups—nitrile, fluorine, and methylamino—provides multiple sites for chemical modification. The nitrile group can be a precursor to other functionalities, the fluorine atom can enhance metabolic stability and binding interactions, and the methylamino group can influence solubility and serve as a hydrogen bond donor/acceptor. cymitquimica.com Researchers utilize such multi-functional building blocks to construct more complex molecules with desired biological or material properties. For example, the related compound 2-Amino-6-fluorobenzonitrile is used as a precursor for synthesizing bicyclic heterocycles like quinazolines, which have applications in anticancer treatments. ossila.com Given this precedent, this compound is studied within the context of synthetic chemistry as a valuable starting material for creating novel and complex chemical entities.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 96783-85-6 cymitquimica.com |

| Molecular Formula | C₈H₇FN₂ cymitquimica.com |

| Synonyms | Benzonitrile, 2-fluoro-6-(MethylaMino)-; 2-Fluoro-6-MethylaMino-benzonitrile cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORADRWTTKWYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541635 | |

| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96783-85-6 | |

| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 Methylamino Benzonitrile

Precursor Synthesis and Derivatization Strategies

The construction of 2-Fluoro-6-(methylamino)benzonitrile fundamentally relies on the careful selection and manipulation of precursor molecules. Halogenated benzonitriles and amine precursors are the cornerstones of the most common synthetic strategies.

Synthesis from Halogenated Benzonitriles

The most direct and widely employed method for the synthesis of this compound involves the use of di-halogenated benzonitriles as starting materials. Specifically, 2,6-difluorobenzonitrile (B137791) and 2-chloro-6-fluorobenzonitrile (B1630290) serve as excellent electrophilic partners in reactions with methylamine (B109427). The presence of two electron-withdrawing halogen atoms on the aromatic ring, in conjunction with the nitrile group, activates the ring towards nucleophilic attack.

In a typical procedure, 2,6-difluorobenzonitrile is treated with methylamine in a suitable solvent. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the fluorine atoms is displaced by the methylamino group. The choice of solvent and reaction conditions can influence the rate and yield of the reaction. Similarly, 2-chloro-6-fluorobenzonitrile can be used as a precursor, where the chlorine atom is selectively displaced by methylamine. sigmaaldrich.com

| Precursor | Reagent | Product | Notes |

| 2,6-Difluorobenzonitrile | Methylamine | This compound | A common and direct route. |

| 2-Chloro-6-fluorobenzonitrile | Methylamine | This compound | Offers an alternative starting material. sigmaaldrich.com |

| 2,4,6-Trifluorobenzonitrile | Ammonia | 2-Amino-4,6-difluorobenzonitrile | Demonstrates the reactivity of polyfluorinated benzonitriles with amine nucleophiles. rsc.org |

Utilization of Amine Precursors in Benzonitrile (B105546) Functionalization

The key to forming the desired product is the introduction of the methylamino group onto the benzonitrile scaffold. Methylamine, as the primary amine precursor, acts as the nucleophile in these reactions. It can be used in various forms, such as an aqueous solution, a solution in an organic solvent like ethanol (B145695) or THF, or as a gas. The nucleophilic character of the nitrogen atom in methylamine allows it to attack the electron-deficient carbon atom of the benzonitrile ring that bears a halogen substituent. The reaction's success is contingent on the activation of the aromatic ring by electron-withdrawing groups, which facilitates the departure of the halide leaving group.

Nucleophilic Aromatic Substitution Approaches in this compound Synthesis

Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of the synthesis of this compound from halogenated precursors. libretexts.org This reaction mechanism is particularly effective for aryl halides that are substituted with strong electron-withdrawing groups, such as the nitrile (-CN) group and additional halogens. libretexts.org

The SNAr reaction proceeds in two main steps. First, the nucleophile (methylamine) attacks the carbon atom bearing the leaving group (fluorine or chlorine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group and the remaining halogen. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

The efficiency of the SNAr reaction is influenced by several factors:

The nature of the leaving group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.

The nature of the nucleophile: Methylamine is a potent nucleophile for this transformation.

The presence of electron-withdrawing groups: The nitrile group and the second halogen atom are crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org

Reaction conditions: The choice of solvent, temperature, and the presence of a base can significantly impact the reaction rate and yield.

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Analogs

While SNAr is a direct method, metal-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of this compound and its analogs, particularly when broader substrate scope and milder reaction conditions are desired. The Buchwald-Hartwig amination is a prominent example of such a reaction. wikipedia.org

This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by reacting an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorgsyn.org For the synthesis of analogs of this compound, one could envision coupling a dihalogenated benzonitrile, such as 2,6-difluorobenzonitrile, with a primary or secondary amine using a palladium catalyst.

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination from the palladium-amido complex to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov This methodology allows for the coupling of a wide variety of amines with aryl halides, making it a versatile tool for generating a library of 2-fluoro-6-aminobenzonitrile analogs. orgsyn.org

Alternative and Emerging Synthetic Pathways for this compound and its Derivatives

Beyond the conventional SNAr and palladium-catalyzed methods, research into novel synthetic routes continues to provide alternative and potentially more efficient pathways to this compound and its derivatives.

One area of exploration involves the use of different starting materials and synthetic transformations. For instance, the synthesis of related fluorinated aminobenzonitriles has been achieved through multi-step sequences involving diazotization, fluorination, and subsequent amination or cyanation reactions. An effective synthetic route for the preparation of 2-chloro-6-fluorobenzonitrile, a key precursor, has been described involving diazotization, fluorination, and ammoxidation. researchgate.net

Emerging trends in organic synthesis, such as C-H activation, could also offer future pathways. While not yet specifically reported for this compound, palladium-catalyzed C-H amination reactions are a growing field and could potentially be adapted for the direct introduction of an amino group onto a fluorinated benzonitrile scaffold. rsc.orgfigshare.com

Furthermore, the development of novel catalytic systems continues to push the boundaries of synthetic chemistry. For example, new catalysts for nucleophilic aromatic substitution reactions or improved ligands for cross-coupling reactions could lead to more efficient and environmentally friendly syntheses of this important compound.

Synthetic Route Optimization and Yield Enhancement Studies

Optimizing the synthesis of this compound is crucial for its practical application, particularly in industrial settings. Research in this area focuses on maximizing the reaction yield, minimizing byproducts, and developing more sustainable and cost-effective processes.

Key parameters that are often investigated for optimization include:

Solvent: The choice of solvent can significantly affect the solubility of reactants and the rate of reaction. Aprotic polar solvents are often employed in SNAr reactions.

Base: In reactions involving amine nucleophiles, a base is often used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Temperature: Reaction temperature is a critical factor that influences the reaction rate. Optimization studies aim to find the ideal temperature that provides a high yield in a reasonable timeframe without promoting side reactions.

Catalyst System: For metal-catalyzed reactions, the choice of the metal precursor, ligand, and catalyst loading are all crucial variables that are fine-tuned to achieve optimal performance. nih.gov

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to maximize product formation and minimize degradation.

By systematically studying these parameters, researchers can develop robust and efficient synthetic protocols for the production of this compound, ensuring a reliable supply of this important chemical intermediate.

Stereoselective Approaches in Synthesis

A critical aspect of modern pharmaceutical and materials science is the control of stereochemistry during chemical synthesis. Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. However, in the context of this compound, the direct application of stereoselective synthesis methodologies is not relevant as the molecule itself is achiral.

The structure of this compound lacks a stereocenter, which is typically a carbon atom bonded to four different substituent groups. The molecule possesses a plane of symmetry that bisects the aromatic ring, the nitrile group, and the methylamino group. Consequently, it does not have non-superimposable mirror images, known as enantiomers, and therefore exists as a single, achiral compound.

While there are no stereoselective syntheses for this compound itself, the principles of stereoselective synthesis would become highly relevant if this compound were to be used as an intermediate in the synthesis of a chiral derivative. For instance, if the methylamino group were to be further elaborated into a chiral substituent, or if a chiral center were to be introduced at a position ortho to one of the existing groups via a subsequent reaction, then the control of stereochemistry would be crucial.

In a hypothetical scenario where a chiral analog of this compound is targeted, several general strategies for stereoselective synthesis could be envisioned. These include:

Use of Chiral Catalysts: A reaction could be catalyzed by a chiral metal complex or an organocatalyst. This catalyst would create a chiral environment, favoring the formation of one enantiomer of the product over the other.

Employment of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule. This auxiliary would direct a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary would be removed.

Starting from a Chiral Pool: The synthesis could begin with a readily available enantiomerically pure starting material that already contains the desired stereochemistry.

To illustrate the importance of stereoselectivity in drug discovery, where often only one enantiomer of a chiral drug is active (the eutomer) while the other may be inactive or cause side effects (the distomer), the following table presents a hypothetical comparison for a chiral derivative of this compound.

| Property | Enantiomer R (Hypothetical) | Enantiomer S (Hypothetical) | Racemic Mixture (Hypothetical) |

| Biological Activity | High affinity for target A | Low affinity for target A | 50% of the high-affinity form |

| Metabolic Profile | Metabolized by CYP3A4 | Metabolized by CYP2D6 | Complex, dual-enzyme metabolism |

| Optical Rotation | Positive (+) | Negative (-) | Zero (0) |

| Crystallization | Forms specific crystal lattice | Forms different crystal lattice | May form a conglomerate or racemic compound |

It is important to reiterate that the data in the table is purely illustrative of the concepts of stereoisomerism and does not represent experimental data for any real compound derived from this compound.

Advanced Spectroscopic Characterization and Elucidation of 2 Fluoro 6 Methylamino Benzonitrile

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the structural framework of a molecule. These methods probe the vibrational motions of atoms within a molecule, with each bond and functional group exhibiting characteristic absorption or scattering frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

An FT-IR spectrum of 2-Fluoro-6-(methylamino)benzonitrile would be expected to display characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include the C≡N (nitrile) stretching, N-H stretching and bending from the methylamino group, C-F (fluoro) stretching, C-N stretching, and various vibrations of the aromatic ring (C-H stretching, C=C stretching, and bending modes). The precise frequencies of these bands provide insight into the molecule's electronic environment.

Fourier-Transform Raman (FT-Raman) Spectroscopic Investigations

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar symmetric vibrations. For this compound, the C≡N and aromatic ring stretching vibrations would likely produce strong Raman scattering peaks. Analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes.

Correlation of Vibrational Modes with Molecular Structure

A detailed analysis would involve assigning each observed peak in the FT-IR and FT-Raman spectra to a specific vibrational mode within the molecule. This correlation is often supported by computational chemistry methods, such as Density Functional Theory (DFT), which can predict theoretical vibrational frequencies. By comparing experimental and theoretical data, a confident assignment of the spectral features to the molecular structure can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

Proton NMR (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound would reveal distinct signals for the protons in different environments: the aromatic protons on the benzene (B151609) ring, the proton on the nitrogen atom of the amino group, and the protons of the methyl group. The chemical shift (position) of each signal would indicate its electronic environment, the integration (area under the peak) would correspond to the number of protons, and the splitting pattern (multiplicity) would reveal neighboring protons, thus helping to establish the substitution pattern on the aromatic ring.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, including the carbon of the nitrile group, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts of these signals are highly sensitive to the local electronic structure. For instance, the carbon attached to the fluorine atom and the carbon of the nitrile group would have characteristic chemical shifts. This data provides direct evidence of the carbon skeleton of the molecule.

Without access to the actual spectral data from experimental research, any further elaboration would be speculative and would not meet the required standards of scientific accuracy for the specified compound.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical technique for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org It provides valuable information regarding the chemical environment of the fluorine atom within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance, corresponding to the single fluorine atom on the aromatic ring.

The chemical shift (δ) of this resonance is influenced by the electronic effects of the adjacent substituents. The aromatic fluorine chemical shift is typically observed in a wide range. ucsb.edu In this compound, the fluorine atom is positioned ortho to both an electron-donating methylamino group (-NHCH₃) and an electron-withdrawing nitrile group (-C≡N). The strong donating effect of the amino group is anticipated to increase the electron density at the fluorine-substituted carbon, causing an upfield shift compared to fluorobenzene (B45895) (δ = -113.15 ppm vs. CFCl₃). colorado.edu

Furthermore, spin-spin coupling provides structural insights. The ¹⁹F nucleus will couple with neighboring magnetic nuclei, primarily the aromatic protons. The fluorine atom at position 2 is expected to show coupling to the proton at C3 (ortho coupling, ³JF-H), the proton at C4 (meta coupling, ⁴JF-H), and the proton at C5 (para coupling, ⁵JF-H). These couplings would result in a complex multiplet, likely a doublet of doublets of doublets. Long-range coupling to the methyl protons might also be observed.

Table 1: Predicted ¹⁹F NMR Parameters for this compound

| Parameter | Predicted Value/Observation | Rationale |

|---|---|---|

| Chemical Shift (δ) | Expected upfield of -113 ppm | Influenced by the net electronic effect of ortho -NHCH₃ and -C≡N groups. |

| Multiplicity | Complex multiplet | Coupling to aromatic protons H-3, H-4, and H-5. |

| ³JF-H3 (ortho) | 6–10 Hz | Typical range for ortho F-H coupling. |

| ⁴JF-H4 (meta) | 4–8 Hz | Typical range for meta F-H coupling. |

| ⁵JF-H5 (para) | 0–3 Hz | Typical range for para F-H coupling. |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the covalent framework of a molecule. nih.gov For this compound, several 2D NMR experiments would be employed to elucidate its structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify adjacent protons on the aromatic ring, for instance, by showing a cross-peak between the signals for H-4 and H-5, and between H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the direct assignment of each aromatic carbon (C-3, C-4, C-5) that bears a proton, as well as the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, a correlation would be expected between the methyl protons and the C-6 carbon to which the amino group is attached. Correlations from aromatic protons to the nitrile carbon (C-7) and the fluorinated carbon (C-2) would definitively establish the substitution pattern.

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D Experiment | Correlating Nuclei | Expected Key Information |

|---|---|---|

| COSY | H-3 ↔ H-4, H-4 ↔ H-5 | Confirms connectivity of the aromatic proton system. |

| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5, -CH₃ ↔ -CH₃ | Assigns protonated carbons. |

| HMBC | -CH₃ ↔ C-6 | Confirms the attachment point of the methylamino group. |

| H-5 ↔ C-1, C-3 | Connects H-5 to neighboring quaternary and tertiary carbons. | |

| H-3 ↔ C-1, C-5 | Connects H-3 to neighboring quaternary and tertiary carbons. |

Electronic Absorption and Emission Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum of this compound is expected to be dominated by π→π* transitions within the substituted aromatic system.

The spectrum of 2-fluorobenzonitrile (B118710) shows an absorption origin at approximately 283 nm (36,028 cm⁻¹). mdpi.com For this compound, the presence of the powerful electron-donating methylamino group in conjugation with the benzonitrile (B105546) system is expected to cause a significant bathochromic shift (shift to longer wavelength) of the absorption bands. This is due to the donation of the nitrogen lone pair into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

Table 3: Comparison of UV Absorption Maxima (λₘₐₓ)

| Compound | Key Substituents | Approximate λₘₐₓ (nm) |

|---|---|---|

| Benzene | - | ~255 |

| Benzonitrile | -C≡N | ~271 |

| 2-Fluorobenzonitrile | -F, -C≡N | ~283 mdpi.com |

Fluorescence Spectroscopy and Intramolecular Charge Transfer (ICT) Phenomena in Related Benzonitriles

Molecules containing both a strong electron-donating group (D) and a strong electron-accepting group (A) linked by a π-system can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. aip.org 4-(N,N-dimethylamino)benzonitrile (DMABN) is the archetypal example of such a system, known for its dual fluorescence in polar solvents. nih.govresearchgate.net This dual emission arises from a locally excited (LE) state and a lower-energy, highly polar ICT state. aip.org

This compound possesses the key structural features of a D-A molecule, with the methylamino group serving as the electron donor and the benzonitrile moiety acting as the electron acceptor. Therefore, it is a strong candidate for exhibiting ICT characteristics. Upon excitation with UV light, the molecule could transition to an excited state where significant electron density is transferred from the nitrogen atom to the nitrile group.

The formation and stabilization of this polar ICT state are highly dependent on the polarity of the solvent. aip.org In polar solvents, the ICT state is stabilized, leading to a red-shifted, broad, and structureless fluorescence emission. In nonpolar solvents, emission from the LE state is typically favored, which occurs at a shorter wavelength. This solvent-dependent emission behavior, known as solvatochromism, is a hallmark of molecules undergoing ICT. The twisting of the donor amino group relative to the aromatic ring is often implicated in facilitating the full charge separation in the excited state, a model known as Twisted Intramolecular Charge Transfer (TICT). nih.gov

Mass Spectrometric Techniques for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₈H₇FN₂), the molecular weight is 150.16 g/mol . shiyabiopharm.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation (M•⁺), which can then undergo fragmentation.

The molecular ion peak for this compound would be observed at an m/z of 150. The fragmentation pattern provides a fingerprint that can be used for structural confirmation. Key fragmentation pathways for aromatic amines and nitriles can be predicted.

Loss of a Methyl Radical: A common fragmentation for N-methyl amines is the loss of the methyl group (•CH₃), which would result in a fragment ion at m/z 135 ([M-15]⁺).

Loss of Hydrogen Cyanide: Benzonitriles are known to fragment via the loss of a neutral HCN molecule, which would produce a fragment at m/z 123 ([M-27]⁺). nih.gov

Loss of a Hydrogen Radical: Loss of a hydrogen atom (•H) from the molecular ion can lead to a fragment at m/z 149 ([M-1]⁺).

Table 4: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 150 | [C₈H₇FN₂]•⁺ | Molecular Ion (M•⁺) |

| 149 | [C₈H₆FN₂]⁺ | [M-H]⁺ |

| 135 | [C₇H₄FN₂]⁺ | [M-CH₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis would provide accurate measurements of bond lengths, bond angles, and torsional angles.

Based on data from analogous small aromatic molecules, certain structural features can be predicted. The benzene ring would be essentially planar. The C-F bond length is expected to be around 1.34 Å, and the aromatic C-C bonds would average approximately 1.39 Å. The nitrile group is linear, with a C≡N triple bond length of about 1.16 Å.

An interesting structural feature to investigate would be the potential for an intramolecular hydrogen bond between the hydrogen atom of the methylamino group and the adjacent fluorine atom (N-H···F). The presence of such an interaction would constrain the conformation of the methylamino group, favoring a planar arrangement with the benzene ring.

In the crystal lattice, intermolecular forces would dictate the packing arrangement. These could include π-π stacking interactions between the aromatic rings of adjacent molecules and intermolecular hydrogen bonds, potentially between the N-H group of one molecule and the nitrogen atom of the nitrile group of a neighbor (N-H···N≡C).

Table 5: Predicted Structural Parameters for this compound

| Parameter | Expected Value | Basis of Prediction |

|---|---|---|

| Aromatic C-C Bond Length | ~1.39 Å | Analogy to other benzene derivatives. |

| C-F Bond Length | ~1.34 Å | Typical Ar-F bond length. |

| C-N (amino) Bond Length | ~1.38 Å | Typical Ar-N bond length. |

| C≡N Bond Length | ~1.16 Å | Typical nitrile bond length. |

| Molecular Geometry | Planar aromatic ring | Standard for benzene derivatives. |

Computational Investigations of 2 Fluoro 6 Methylamino Benzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies.

Ground State Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to find the most stable three-dimensional structure of the molecule, known as the ground state geometry. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found. For a molecule like 2-Fluoro-6-(methylamino)benzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotatable methylamino group (-NHCH₃). Different orientations of this group relative to the benzene (B151609) ring would result in different conformers with varying energies. Computational methods can map the potential energy surface by systematically rotating the C-N bond of the amino group to identify the most stable conformer(s) and the energy barriers between them. Studies on similar substituted benzonitriles suggest that planar or near-planar conformations are often favored to maximize electronic conjugation, though steric hindrance between the substituents could lead to non-planar ground state geometries.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)

| Parameter | Bond/Angle | Expected Value Range |

|---|---|---|

| Bond Length (Å) | C-F | 1.33 - 1.36 |

| C-N (amino) | 1.36 - 1.40 | |

| C≡N (nitrile) | 1.15 - 1.17 | |

| N-C (methyl) | 1.45 - 1.48 | |

| Bond Angle (°) | F-C-C | 118 - 122 |

| C-C-N (amino) | 119 - 123 |

Electronic Property Prediction: Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-donating methylamino group and the aromatic ring. The LUMO is anticipated to be centered on the electron-withdrawing nitrile group and the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and easier excitation. The presence of both a strong electron-donating group (-NHCH₃) and a strong electron-withdrawing group (-CN) suggests that this molecule could have a relatively small HOMO-LUMO gap, characteristic of "push-pull" systems.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: This table is illustrative and not based on published data.)

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | Relatively high (e.g., -5.5 to -6.5 eV) |

| LUMO Energy | Relatively low (e.g., -1.0 to -2.0 eV) |

| HOMO-LUMO Gap (ΔE) | Moderate to small (e.g., 3.5 to 5.0 eV) |

| HOMO Distribution | π-system of the benzene ring and lone pair of the amino nitrogen |

Vibrational Frequency Calculations and Spectral Simulation

After geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch (typically a sharp, strong band around 2220-2260 cm⁻¹), the N-H stretch of the amino group (around 3300-3500 cm⁻¹), C-F stretching, and various aromatic C-C and C-H vibrations. Comparing the simulated spectra with experimental data is a key method for validating the accuracy of the computational model.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is the most common method for studying the properties of molecules in their electronically excited states. It is used to calculate vertical excitation energies (corresponding to UV-Vis absorption), excited-state geometries, and emission energies (fluorescence).

Singlet and Triplet Excited State Characterization

TD-DFT calculations can determine the energies and characteristics of various singlet (spin-paired) and triplet (spin-unpaired) excited states. For a molecule like this compound, the lowest singlet excited state (S₁) is likely to have significant intramolecular charge transfer (ICT) character. This means that upon excitation, electron density moves from the electron-donating methylamino group to the electron-withdrawing nitrile group.

The calculations would provide information on the nature of these transitions (e.g., π → π* or n → π*), their oscillator strengths (which determine the intensity of absorption bands), and the geometries of the molecule in these excited states. The triplet states are also important as they can be involved in photophysical processes like intersystem crossing and phosphorescence.

Photophysical Processes and Intramolecular Energy Transfer

The combination of an electron-donating and an electron-withdrawing group on a conjugated system makes this compound a candidate for interesting photophysical behavior, particularly Intramolecular Charge Transfer (ICT). Molecules exhibiting ICT often show dual fluorescence, where emission is observed from both a locally excited (LE) state and a lower-energy, more polarized ICT state, especially in polar solvents.

Computational studies can model this process by mapping the potential energy surfaces of the ground and excited states. This can reveal the pathways for relaxation from the initially excited state to the charge-transfer state, and potential energy barriers involved. Such investigations are crucial for designing molecules for applications in sensors, probes, and organic electronics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes, flexibility, and interactions of a molecule over time.

While general MD simulation studies have been conducted on the parent molecule, benzonitrile (B105546), to understand its local structure and orientational dynamics in a liquid state, specific MD simulation data for this compound could not be located in the available literature. stanford.eduacs.org

Conformational Landscape Exploration in Solution and Gas Phase

This area of study uses computational methods to identify the stable three-dimensional shapes (conformations) a molecule can adopt. The relative energies of these conformations are calculated to determine which are most likely to exist in different environments, such as in a vacuum (gas phase) or in the presence of a solvent (solution phase). The fluorine and methylamino substituents on the benzonitrile ring would be expected to significantly influence the molecule's preferred geometry and rotational barriers.

A thorough search did not yield specific studies on the conformational landscape of this compound. Research on analogous 2-fluoro-substituted aromatic compounds has shown that planar conformations are often the most stable. rsc.org However, without specific calculations, the precise dihedral angles and energy barriers for this compound remain undetermined.

Intermolecular Interactions and Solvent Effects

Computational simulations in this domain investigate how a molecule interacts with itself and with surrounding solvent molecules. These interactions, including hydrogen bonds and van der Waals forces, govern many of the compound's physical properties, such as solubility and stability. The choice of solvent can significantly alter a molecule's conformational preferences and reactivity. aps.orgnih.gov

For this compound, the methylamino group could act as a hydrogen bond donor, while the fluorine and nitrile groups could act as acceptors, leading to complex interactions. Studies on the parent benzonitrile molecule have explored its intermolecular forces, noting the role of Coulombic interactions between the nitrile group and hydrogen atoms of adjacent molecules. stanford.eduacs.org However, specific analyses detailing the solvent effects and intermolecular interaction patterns for this compound are not available in published literature.

Quantum Mechanical Calculations for Advanced Electronic Properties

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic structure and properties of molecules with high accuracy. wikipedia.org These calculations can determine a wide range of molecular properties, including the distribution of electrons, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and electronic transitions. researchgate.net

While DFT has been extensively used to study various substituted benzonitriles, no specific papers presenting QM calculations for the advanced electronic properties of this compound were identified. pku.edu.cnrsc.orgacs.org Such a study would provide the data for the table below.

Table 1: Hypothetical Electronic Properties Calculated by Quantum Mechanics (Note: This table is illustrative. No experimental or calculated data was found.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Electron Affinity | Data not available |

In Silico Docking and Ligand-Protein Interaction Modeling

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The simulation calculates a docking score, which estimates the binding affinity, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. frontiersin.org

The benzonitrile scaffold is present in numerous small-molecule inhibitors that target various proteins. nih.govnih.gov However, a search of the scientific literature revealed no specific in silico docking or ligand-protein interaction modeling studies for this compound against any particular protein target. Therefore, its potential biological targets and binding modes remain computationally uncharacterized in the public domain.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

Biological and Pharmacological Research on 2 Fluoro 6 Methylamino Benzonitrile

A Versatile Scaffold for Medicinal Chemistry

The 2-fluoro-6-(methylamino)benzonitrile core structure serves as a versatile scaffold in the design and synthesis of new therapeutic agents. The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be systematically added to create a library of related compounds. This approach is fundamental to the process of drug discovery, allowing for the exploration of structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. The specific arrangement of the fluoro, methylamino, and nitrile groups on the benzonitrile (B105546) ring provides a unique combination of electronic properties and steric hindrance that can be exploited for the synthesis of complex heterocyclic compounds.

Crafting Pharmaceutical Intermediates

A key application of this compound is in the generation of pharmaceutical intermediates. These are chemical compounds that are steps in the synthesis of a final active pharmaceutical ingredient (API). The reactivity of the nitrile and amino groups, influenced by the electron-withdrawing nature of the fluorine atom, allows for a range of chemical transformations.

For instance, 2-aminobenzonitriles are well-established precursors for the synthesis of various heterocyclic systems, including quinazolines, quinolines, and benzodiazepines, which are privileged structures in many approved drugs. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. While direct public-domain examples detailing the use of this compound for a specific commercial drug intermediate are limited, the general utility of substituted 2-aminobenzonitriles in creating complex molecular architectures for pharmaceuticals is widely documented in chemical literature and patents.

A notable example from patent literature describes the use of a related compound, 2-fluoro-5-(6-(...)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzonitrile, in the synthesis of TANK-binding kinase (TBK1) inhibitors. googleapis.com This highlights the role of the fluorobenzonitrile moiety as a key building block for kinase inhibitors.

Designing Novel Bioactive Molecules

The structural attributes of this compound make it an attractive starting point for the design of novel bioactive molecules. The field of drug design often involves the creation of molecules that can interact specifically with a biological target, such as an enzyme or a receptor, to modulate its function and thereby produce a therapeutic effect.

The synthesis of various heterocyclic compounds, which are known to possess a wide range of biological activities, can be achieved using 2-aminobenzonitrile (B23959) derivatives. asianpubs.orgechemcom.com For example, the reaction of 2-aminobenzonitriles with other reagents can lead to the formation of quinazolinones and other fused heterocyclic systems that are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The fluorine atom in the 2-position can play a crucial role in enhancing the biological activity of these newly synthesized molecules.

Investigating Enzyme Inhibition

A significant area of research involving derivatives of this compound is the study of enzyme inhibition. Enzymes are biological catalysts that play critical roles in virtually all cellular processes. The inhibition of specific enzymes that are overactive or dysregulated in disease states is a major strategy in modern medicine.

Unraveling Mechanisms of Action

Understanding the mechanism of action of a drug candidate is crucial for its development. For enzyme inhibitors, this involves elucidating how the molecule binds to the enzyme and interferes with its catalytic activity. While specific mechanistic studies on inhibitors derived directly from this compound are not extensively detailed in publicly available literature, the broader class of fluorinated compounds is known to exhibit unique inhibitory mechanisms. The high electronegativity of fluorine can lead to strong interactions with amino acid residues in the active site of an enzyme, potentially leading to potent and selective inhibition. researchgate.net

Identifying and Validating Biological Targets

The process of target identification and validation involves discovering which enzyme or other biological molecule is the primary target of a drug candidate and confirming that modulating this target will have a therapeutic benefit. Derivatives of 2-aminobenzonitriles have been investigated as inhibitors of various enzymes. For instance, related structures have been explored as inhibitors of kinases, which are a large family of enzymes involved in cell signaling and are important targets in cancer therapy. ed.ac.ukgoogle.com The 2-aminobenzonitrile scaffold can serve as a foundation for building molecules that fit into the ATP-binding pocket of kinases, thereby inhibiting their function.

Table 1: Examples of Enzyme Inhibition by Related Benzonitrile Derivatives

| Derivative Class | Target Enzyme | Observed Activity |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine-benzonitrile | TANK-binding kinase 1 (TBK1) | Inhibition of kinase activity |

This table is illustrative and based on the activity of structurally related compounds, as direct data for this compound derivatives is limited in the reviewed sources.

Exploring Ligand-Receptor Interactions

Beyond enzyme inhibition, the study of how ligands (drug molecules) bind to receptors is a cornerstone of pharmacology. Receptors are proteins that receive and transduce signals that are important for cellular function.

Investigation of Cellular Pathways and Biological Effects

Specific investigations into the cellular pathways modulated by this compound and its downstream biological effects have not been reported in the scientific literature. While general methodologies for pathway analysis exist, they have not been applied to this particular compound.

Potential Applications in Therapeutic Areas

Based on the available data, there is no direct evidence to support the application of this compound in the following therapeutic areas. Research on related chemical structures may offer theoretical potential, but no specific studies have been published for this compound.

Antimicrobial and Antitubercular Activity Research

No studies were found that evaluated the antimicrobial or antitubercular properties of this compound. While some benzonitrile and naphthonitrile derivatives have been synthesized and screened for antibacterial and antifungal activity, this specific compound was not among those tested. nih.gov Research on other substituted benzosuberone derivatives has also shown some antimicrobial potential, but this is not directly applicable to the compound . alliedacademies.org

Anticancer Research and Related Biological Activities

There is no published research on the anticancer activity of this compound. Studies on other nitrogen-containing heterocyclic compounds, such as 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, have shown anticancer properties, but these are structurally distinct. nih.govresearchgate.net The related precursor, 2-Amino-6-fluorobenzonitrile, is noted as a building block for synthesizing quinazoline (B50416) derivatives used in anticancer treatments, but this does not confer known activity to the methylated derivative. ossila.com

Neurodegenerative Disease Research (e.g., nNOS inhibition)

The potential for this compound in neurodegenerative disease research, specifically as an inhibitor of neuronal nitric oxide synthase (nNOS), has not been explored in the available literature. Overexpression of nNOS is implicated in various neurological diseases, and the development of selective inhibitors is an active area of research. google.comrsc.org Various classes of compounds, including dipeptides, aminopyridine dimers, and imidamide derivatives, have been investigated as nNOS inhibitors, but this compound is not mentioned in these studies. google.comnih.govzenodo.org

Agrochemical Research Applications

While direct research specifically detailing the agrochemical applications of this compound is not extensively documented in publicly available literature, the broader class of fluorinated benzonitrile derivatives has been a subject of interest in the development of new agricultural chemicals. These compounds are recognized for their potential as intermediates and active ingredients in herbicides and pesticides, contributing to crop protection and improved agricultural output. chemimpex.comchemimpex.com

The inclusion of a fluorine atom in a molecule can significantly alter its biological activity, metabolic stability, and physicochemical properties, making fluorinated compounds valuable candidates for agrochemical research. cymitquimica.com Similarly, the benzonitrile scaffold is a common feature in a number of commercially successful herbicides. cymitquimica.com

Research into related compounds, such as other substituted benzonitriles, has shown that modifications to the aromatic ring can lead to potent herbicidal or fungicidal activity. For instance, various benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit weed growth or control fungal pathogens. This ongoing research suggests that this compound could potentially serve as a scaffold or intermediate for the synthesis of novel agrochemicals. The specific combination of the fluoro, methylamino, and nitrile groups may impart unique properties that could be exploited in the design of new crop protection agents.

Although specific efficacy data for this compound is not available, the general interest in this class of compounds for agrochemical applications is evident from the development of various patented and commercialized products containing the benzonitrile moiety.

Data on Related Benzonitrile Derivatives in Agrochemical Research

To provide context on the potential agrochemical relevance of this compound, the following table summarizes research findings on related benzonitrile compounds. It is important to note that this data does not directly represent the activity of this compound but illustrates the types of applications and research conducted on this class of chemicals.

| Compound Class | Application | Research Focus |

| Fluorinated Benzonitriles | Herbicides, Pesticides | Synthesis of novel active ingredients for crop protection. chemimpex.comchemimpex.com |

| Substituted Benzonitriles | Herbicides | Investigation of structure-activity relationships for weed control. cymitquimica.com |

| Benzonitrile Derivatives | Fungicides | Development of new antifungal agents for plant disease management. |

Analytical Methodologies for the Characterization and Quantification of 2 Fluoro 6 Methylamino Benzonitrile

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of 2-Fluoro-6-(methylamino)benzonitrile from complex matrices, such as reaction mixtures or biological samples. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of pharmaceutical intermediates like this compound. The development of a successful HPLC method hinges on the systematic optimization of its core components to achieve the desired separation with adequate resolution, sensitivity, and efficiency.

The selection of an appropriate stationary phase is critical and is primarily dictated by the polarity of the analyte. For a moderately polar compound such as this compound, which possesses both a polar amino group and a nitrile group, as well as a non-polar benzene (B151609) ring, reversed-phase HPLC is the most suitable approach. uhplcs.com A C18 (octadecylsilane) stationary phase is a common and effective choice for such separations due to its hydrophobic nature, which allows for retention of the analyte based on its non-polar character. sepscience.com Other stationary phases, such as C8 or those with embedded polar groups, could also be considered to fine-tune the selectivity of the separation. sepscience.com

The mobile phase composition is then optimized to achieve the desired retention time and peak shape. A typical mobile phase for the reversed-phase separation of polar aromatic compounds consists of a mixture of an organic solvent and an aqueous buffer. nih.gov Acetonitrile is a frequent choice for the organic component due to its low viscosity and UV transparency. The aqueous component often contains a buffer to control the pH and an acid modifier, such as formic acid or trifluoroacetic acid, to improve peak shape and reproducibility, especially for compounds with basic amine functionalities. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a complex sample.

A hypothetical starting point for method development is presented in the interactive data table below:

Table 1: Proposed Initial HPLC Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity in HPLC analysis. chromatographyonline.com For compounds containing a chromophore, such as the benzonitrile (B105546) moiety in this compound, UV detection is a robust and widely used technique. chromatographyonline.com The benzonitrile structure exhibits strong UV absorbance. nist.gov The optimal wavelength for detection is typically at the absorbance maximum (λmax) of the analyte to ensure the highest signal-to-noise ratio. chromatographyonline.com The UV spectrum of benzonitrile and similarly substituted compounds generally shows significant absorbance in the range of 220-300 nm. nist.gov The presence of the methylamino and fluoro substituents will influence the exact λmax. shimadzu.com A diode-array detector (DAD) can be used to acquire the full UV spectrum of the eluting peak, allowing for the selection of the most sensitive wavelength for quantification and also providing information about peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. chromatographyonline.com This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides a high degree of specificity and significantly reduces background noise, enabling the quantification of the analyte at very low concentrations. nih.gov

Method Validation Parameters

Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose. researchgate.net Method validation is a regulatory requirement in the pharmaceutical industry and provides confidence in the reliability of the analytical data. medwinpublishers.com

Selectivity and Specificity Studies

Selectivity and specificity are closely related but distinct validation parameters. echemi.com Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components. researchgate.net

To demonstrate the specificity of an HPLC method, a placebo or a mixture of all potential impurities and excipients is injected to show that there are no interfering peaks at the retention time of this compound. pharmtech.com The peak purity can also be assessed using a DAD by comparing the UV spectra across the peak. For an LC-MS/MS method, specificity is demonstrated by the absence of interfering signals in the selected MRM transition when analyzing a blank sample. The high selectivity of MRM transitions generally ensures a high degree of specificity. nih.gov

The following interactive data table summarizes the approaches for establishing selectivity and specificity:

Table 2: Approaches for Selectivity and Specificity Studies

| Technique | Approach | Acceptance Criteria |

|---|---|---|

| HPLC-UV | Analysis of blank, placebo, and known impurities | No co-eluting peaks at the analyte's retention time |

| HPLC-DAD | Peak purity analysis | Peak purity index above a certain threshold (e.g., >0.99) |

| LC-MS/MS | Analysis of blank matrix | No significant signal in the MRM transition of the analyte |

Lack of Publicly Available Analytical Methodologies for this compound

Following a comprehensive and exhaustive search of scientific databases and publicly available literature, it has been determined that there are no specific, detailed analytical methods or validation data for the chemical compound This compound . While general analytical principles for the characterization and quantification of related compounds such as benzonitriles and fluorinated aromatic amines are well-established, specific research findings and data pertaining to this particular molecule are not available in the public domain.

The stringent requirements of the requested article, including detailed subsections on linearity, precision, accuracy, robustness, limits of detection (LOD), limits of quantification (LOQ), and electrochemical analysis, necessitate access to specific experimental data from validated analytical methods. Such data is typically generated during the research and development phase within academic or industrial laboratories and may not always be published, particularly for non-commercial or niche research compounds.

The performed searches included queries for HPLC, GC, and electrochemical methods, as well as for method validation parameters specifically for "this compound" and structurally similar compounds. The absence of any specific results indicates that this compound has likely not been the subject of published analytical method development and validation studies.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy, as this would require fabricating data that does not exist in the public record. The principles of scientific integrity demand that all information presented be based on verifiable sources.

Emerging Research Directions and Future Perspectives for 2 Fluoro 6 Methylamino Benzonitrile

Development of Advanced Synthetic Strategies

While the synthesis of functionalized benzonitriles is well-established, ongoing research focuses on developing more efficient, selective, and sustainable methods. For 2-Fluoro-6-(methylamino)benzonitrile, future synthetic strategies are likely to concentrate on late-stage functionalization and catalytic methods to improve yield and reduce environmental impact.

Key areas of development include:

Catalytic Fluorination: The use of modern electrophilic fluorinating agents like Selectfluor, in combination with organocatalysts, offers a mild and highly selective method for introducing fluorine into aromatic rings. mdpi.com Research into the late-stage fluorination of advanced intermediates could provide more direct routes to this compound and its derivatives.

Transition Metal-Catalyzed Cross-Coupling: Palladium, copper, and other transition metal-catalyzed reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. Future work may involve developing novel catalysts and ligands to facilitate the coupling of appropriately substituted precursors to assemble the this compound scaffold with high efficiency.

Flow Chemistry and Process Optimization: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of fine chemicals. Developing a continuous process for the production of this compound could lead to higher throughput and reduced manufacturing costs.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence is a growing area of green chemistry. The potential for enzymatic amination or fluorination reactions to produce key intermediates or the final compound represents an exciting avenue for future exploration.

Table 1: Comparison of Potential Advanced Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Catalytic Fluorination | High selectivity, mild reaction conditions | Substrate scope, cost of reagents |

| Transition Metal-Catalyzed Cross-Coupling | High efficiency, broad applicability | Catalyst cost and sensitivity, ligand design |

| Flow Chemistry | Improved safety and scalability, precise control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability, reaction conditions |

Exploration of Novel Biological Targets and Therapeutic Modalities

The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. fishersci.com The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, while the methylamino group can participate in key interactions with biological targets.

Future research will likely focus on evaluating the activity of this compound and its derivatives against a range of biological targets, including:

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The this compound scaffold could be explored for its potential to inhibit kinases involved in cancer and inflammatory diseases.

Enzyme Inhibitors: Benzonitrile (B105546) derivatives have been investigated as inhibitors of various enzymes, such as xanthine oxidase. researchgate.net The specific substitution pattern of this compound may confer inhibitory activity against other metabolic enzymes.

Ion Channel Modulators: The interaction of small molecules with ion channels is crucial for regulating cellular excitability. The electronic properties of the fluorinated and aminated benzonitrile core could be suitable for modulating the activity of specific ion channels.

Protein-Protein Interaction Modulators: The disruption of protein-protein interactions is an emerging therapeutic strategy. Fragment-based screening of libraries containing compounds like this compound could identify starting points for the development of potent modulators.

A related compound, 2-Fluoro-6-(Propan-2-Ylideneaminooxy)Benzonitrile, serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com This suggests that this compound could also have potential applications in oncology.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel molecules with desired properties can be significantly accelerated by the integration of computational and experimental techniques. For this compound, a synergistic approach will be crucial for exploring its full potential.

In Silico Screening and Molecular Docking: Computational methods can be used to predict the binding of this compound and its virtual derivatives to the active sites of various biological targets. nih.gov This can help prioritize the synthesis of compounds with the highest likelihood of biological activity.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of successful drugs. Computational models can predict these properties for virtual compounds, allowing for the early identification of potential liabilities. nih.gov

Quantum Chemistry Calculations: Quantum chemical methods can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. emerginginvestigators.org This information can guide the design of derivatives with optimized properties.

Fragment-Based Drug Discovery (FBDD): The use of fluorinated fragments in NMR screening and X-ray crystallography is a powerful approach for identifying novel binding interactions. fishersci.comnih.gov this compound could serve as a valuable fragment or a starting point for fragment elaboration. Computational fluorine scanning using free-energy perturbation is a method that can predict the best binders from numerous fluorinated analogues. nih.govfigshare.com

Table 2: Computational and Experimental Approaches for Rational Design

| Technique | Application | Expected Outcome |

| Molecular Docking | Virtual screening against biological targets | Prioritization of synthetic targets |

| ADMET Prediction | In silico profiling of drug-like properties | Early identification of potential liabilities |

| Quantum Chemistry | Understanding electronic properties | Guidance for optimizing molecular properties |

| FBDD | Identification of novel binding interactions | Starting points for drug discovery programs |

Interdisciplinary Research Opportunities

The unique properties of this compound also open up opportunities for interdisciplinary research beyond traditional medicinal chemistry.

Materials Science: The incorporation of fluorinated and functionalized benzonitrile units into polymers or other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. chemimpex.com The potential of this compound as a monomer or functional additive in materials science is an area ripe for exploration.

Chemical Biology: As a small molecule probe, this compound could be used to study biological processes. Its fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of its interactions with biomolecules in complex biological systems.

Agrochemicals: Benzonitrile derivatives are used in the formulation of agrochemicals for pest control and crop protection. chemimpex.com The biological activity of this compound could be evaluated for potential applications in agriculture.

Catalysis: The nitrile group can be a versatile synthetic handle for further transformations. Research into the catalytic conversion of the nitrile group in this compound to other functional groups could lead to the development of novel synthetic methodologies.

Q & A

Basic: What synthetic routes are recommended for preparing 2-Fluoro-6-(methylamino)benzonitrile?

Methodological Answer:

A plausible synthetic pathway involves:

- Step 1: Start with 2-fluoro-6-nitrobenzonitrile. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Step 2: Methylate the amine via reductive amination (e.g., formaldehyde/NaBH₃CN) or direct alkylation (methyl iodide in the presence of a base like K₂CO₃).

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC or TLC.

Key Considerations: Optimize reaction temperature (40–60°C for alkylation) to avoid side products like over-alkylation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methylamino group (δ ~2.8 ppm for CH₃-N), and coupling patterns from fluorine (²JFH ~20 Hz) .

- ¹³C NMR: Detect nitrile carbon (δ ~115 ppm) and fluorine-substituted aromatic carbons (deshielded to δ ~160 ppm) .

- ¹⁹F NMR: Single peak near δ -110 ppm for the fluorine substituent .

- IR Spectroscopy: Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry: ESI-MS for molecular ion [M+H]⁺ (calculated m/z 165.06) and fragmentation patterns .

Advanced: How do solvent effects influence the electronic properties of this compound?

Methodological Answer:

- Hydrogen Bonding Studies: Use DFT calculations (B3LYP/6-311G++(d,p)) to model interactions with protic solvents (e.g., methanol). The nitrile group forms weak hydrogen bonds (binding energy ~10–15 kJ/mol), altering charge distribution in the aromatic ring .

- Solvent Polarity: Measure fluorescence quenching in polar solvents (e.g., DMSO vs. hexane) to assess intramolecular charge transfer (ICT) behavior. Compare Stokes shifts to derivatives lacking the methylamino group .

Advanced: What computational strategies predict reactivity in catalytic applications?

Methodological Answer:

- Geometry Optimization: Use Gaussian with B3LYP/6-311G++(d,p) to optimize ground-state geometry. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., nitrile for nucleophilic attack) .

- Transition State Analysis: Simulate SNAr reactions at the fluorine position using QM/MM hybrid methods. Compare activation energies with chloro or bromo analogs .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to determine decomposition temperature (>200°C expected for nitriles). Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Stability: Monitor nitrile hydrolysis to amide in aqueous buffers (pH 7.4, 37°C) via HPLC. Half-life >24 hours suggests stability for biological assays .

Advanced: How can structure-activity relationships (SAR) guide biological target identification?

Methodological Answer:

- Substituent Effects: Compare inhibitory activity against kinase targets (e.g., EGFR) with analogs like 2-chloro-6-(methylamino)benzonitrile. Fluorine’s electronegativity enhances binding affinity by 2–3 fold in some cases .

- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets. The methylamino group may form hydrogen bonds with Asp831 in EGFR .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (acute toxicity: LD₅₀ ~300 mg/kg in rats) .

- Ventilation: Use fume hoods to limit inhalation exposure (TLV ~5 ppm for nitriles) .

Advanced: Can hydrogen bonding drive catalytic activity in organocatalysis?

Methodological Answer:

- Mechanistic Probes: Study enantioselective aldol reactions using this compound as a catalyst. The methylamino group may activate substrates via H-bonding (e.g., ketones), with ee >80% achievable in chiral environments .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated methanol (CD₃OD) to confirm H-bonding’s role in transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro